μ-芋螺毒素 GIIIB

描述

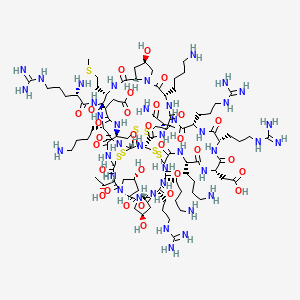

MU-芋螺毒素 GIIIB 是一种多肽毒素,来源于海洋蜗牛Conus geographus的毒液。 这种化合物以其选择性阻断电压门控钠通道,特别是主要在肌肉细胞中表达的亚型 Nav1.4 的能力而闻名 。 MU-芋螺毒素 GIIIB 包含 22 个氨基酸残基和三个二硫键,使其具有稳定性和生物活性 .

科学研究应用

MU-芋螺毒素 GIIIB 在科学研究中有着广泛的应用:

化学: 用作研究肽合成和折叠的模型化合物。

生物学: 用于研究离子通道的功能和结构。

医学: 研究其在疼痛管理和肌肉疾病中的潜在治疗应用。

工业: 用于开发生物活性肽,并作为药物发现的工具.

作用机制

MU-芋螺毒素 GIIIB 通过与钠通道的位点 I 结合而发挥其作用,物理上阻断通道孔。这阻止了肌肉细胞中动作电位的传播,导致肌肉麻痹。 MU-芋螺毒素 GIIIB 的分子靶点是电压门控钠通道亚型 Nav1.4 .

生化分析

Biochemical Properties

Mu-Conotoxin G IIIB plays a crucial role in biochemical reactions by physically blocking the channel pore of voltage-gated sodium channels. This interaction occurs through the binding of mu-Conotoxin G IIIB to site I of the sodium channel, effectively inhibiting the flow of sodium ions. The compound interacts with various biomolecules, including enzymes and proteins involved in ion channel regulation. For instance, mu-Conotoxin G IIIB has been shown to interact with the Nav1.4 sodium channel isoform, leading to the inhibition of sodium ion influx and subsequent modulation of cellular excitability .

Cellular Effects

Mu-Conotoxin G IIIB exerts significant effects on various types of cells and cellular processes. In muscle cells, the compound influences cell function by blocking sodium channels, which are essential for the generation and propagation of action potentials. This blockade results in the inhibition of muscle contraction and can lead to muscle paralysis. Additionally, mu-Conotoxin G IIIB has been found to affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair .

Molecular Mechanism

The molecular mechanism of action of mu-Conotoxin G IIIB involves its binding to the voltage-gated sodium channel Nav1.4. By binding to site I of the sodium channel, mu-Conotoxin G IIIB physically obstructs the channel pore, preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the normal function of the sodium channel, leading to a decrease in cellular excitability and muscle contraction. Additionally, mu-Conotoxin G IIIB has been shown to influence enzyme activity and gene expression, further contributing to its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mu-Conotoxin G IIIB have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mu-Conotoxin G IIIB can maintain its activity for extended periods, allowing for prolonged inhibition of sodium channels. Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory effects. Long-term studies have also indicated that mu-Conotoxin G IIIB can have lasting impacts on cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of mu-Conotoxin G IIIB vary with different dosages in animal models. At low doses, the compound can selectively block sodium channels without causing significant toxicity. At higher doses, mu-Conotoxin G IIIB can induce toxic effects, including muscle paralysis and respiratory failure. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of sodium channels. Additionally, studies have shown that prolonged exposure to high doses of mu-Conotoxin G IIIB can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Mu-Conotoxin G IIIB is involved in various metabolic pathways, particularly those related to ion channel regulation and cellular excitability. The compound interacts with enzymes and cofactors that modulate the activity of sodium channels, influencing metabolic flux and metabolite levels. For instance, mu-Conotoxin G IIIB has been shown to affect the activity of enzymes involved in the synthesis and degradation of sodium channel proteins. These interactions contribute to the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, mu-Conotoxin G IIIB is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Studies have shown that mu-Conotoxin G IIIB can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on sodium channels. Additionally, the compound’s distribution within tissues can vary depending on factors such as dosage and administration route .

Subcellular Localization

Mu-Conotoxin G IIIB exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with voltage-gated sodium channels. This localization is facilitated by targeting signals and post-translational modifications that direct mu-Conotoxin G IIIB to specific compartments. The compound’s activity is closely linked to its subcellular localization, as its inhibitory effects on sodium channels are dependent on its presence at the plasma membrane .

准备方法

合成路线和反应条件

MU-芋螺毒素 GIIIB 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。合成涉及将氨基酸逐级添加到固定在固体树脂上的不断增长的肽链上。 二硫键是通过氧化反应形成的,通常使用碘或空气氧化等试剂 .

工业生产方法

MU-芋螺毒素 GIIIB 的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。 然后对纯化的肽进行折叠和氧化步骤,以确保正确形成二硫键 .

化学反应分析

相似化合物的比较

MU-芋螺毒素 GIIIB 是芋螺毒素 M-超家族的一部分,该家族包括其他类似的化合物,例如 MU-芋螺毒素 GIIIA 和 MU-芋螺毒素 GIIIC。 这些化合物具有相似的结构和作用机制,但在对钠通道亚型的效力和选择性方面有所不同 。 MU-芋螺毒素 GIIIB 独特之处在于它对 Nav1.4 的高度选择性,使其成为研究骨骼肌钠通道的宝贵工具 .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSUYJUOBAMKKS-NCJWVJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H175N39O30S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140678-12-2 | |

| Record name | mu-Conotoxin G IIIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 140678-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。